3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL
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Overview
Description
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL is a compound that features a cyclobutane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The protected intermediate is then subjected to cyclization reactions to form the cyclobutane ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL involves its interaction with various molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in complex synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
Uniqueness
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to linear or aromatic compounds. The presence of the TBDMS group also provides unique reactivity and stability characteristics .
Properties
Molecular Formula |
C11H24O2Si |
---|---|
Molecular Weight |
216.39 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C11H24O2Si/c1-10(2,3)14(5,6)13-11(4)7-9(12)8-11/h9,12H,7-8H2,1-6H3 |
InChI Key |
YNCXATRATDDZDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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